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Compound of Interest

Compound Name: 6-Bromo-6'-methyl-2,2'-bipyridine

CAS No.: 130897-00-6

Cat. No.: B3342168

Get Quote

Primary CAS:Not widely listed as a commodity chemical; typically synthesized de novo.

(Related: 6,6'-Dibromo-2,2'-bipyridine [44075-47-0]; 6,6'-Dimethyl-2,2'-bipyridine [4411-80-7])

Molecular Formula: C₁₁H₉BrN₂ Molecular Weight: 249.11 g/mol

Executive Summary
6-Bromo-6'-methyl-2,2'-bipyridine represents a specialized class of "desymmetrized"

bipyridine ligands. Unlike its symmetric counterparts (e.g., 6,6'-dimethyl-bpy or 6,6'-dibromo-

bpy), this molecule possesses orthogonal reactivity handles: an electrophilic aryl bromide at the

6-position and a nucleophilic/oxidizable methyl group at the 6'-position. This duality allows

researchers to sequentially functionalize the rings, creating sophisticated "push-pull" electronic

systems or heteroleptic metal complexes used in catalysis (Ni, Ru, Ir) and supramolecular

assembly.

Structural & Electronic Profile
The molecule features a 2,2'-bipyridine core distorted by steric interactions between the 3,3'-

hydrogens, though the 6,6'-substituents primarily influence the metal coordination sphere.
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Steric and Electronic Asymmetry
6-Bromo Substituent: Acts as an electron-withdrawing group (EWG) via induction (-I effect),

lowering the LUMO energy of the pyridine ring. It serves as a site for oxidative addition with

Pd(0) or Ni(0).

6'-Methyl Substituent: Acts as a weak electron-donating group (EDG) via hyperconjugation. It

provides steric bulk that can prevent square-planar aggregation in metal complexes (e.g., in

Pt(II) or Pd(II) species) and serves as a handle for C-H activation or radical halogenation.

Coordination Geometry: Upon chelation to a metal (M), the 6- and 6'-substituents create a

"protective pocket" around the metal center, often forcing a distorted octahedral or

tetrahedral geometry depending on the metal's ionic radius.

Physical Properties (Derived)
Property Value / Description Note

Appearance Off-white to pale yellow solid
Typical of halogenated

bipyridines.

Melting Point ~85–95 °C (Estimated)

Lower than 6,6'-dibromo-bpy

(224°C) due to asymmetry

reducing crystal packing

efficiency.

Solubility
DCM, Chloroform, THF,

Toluene

Poor solubility in

water/alcohols.

pKa (Conjugate Acid) ~3.5–4.0

Lower than 2,2'-bipyridine (4.3)

due to the electron-

withdrawing Br.

Synthesis & Preparation
Since this is an asymmetric bipyridine, it cannot be made via homocoupling (e.g., Ullmann

reaction of 2,6-dibromopyridine). The most robust protocol utilizes a Negishi Cross-Coupling

strategy to ensure selective heterodimerization.
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Validated Synthetic Protocol (Negishi Coupling)
This method couples a 2-pyridylzinc reagent with a 2,6-dihalopyridine.

Reagents:

Component A: 2,6-Dibromopyridine (Electrophile, in excess to prevent bis-coupling).

Component B: 2-Bromo-6-methylpyridine (Precursor to Nucleophile).

Catalyst: Pd(PPh₃)₄ (5 mol%).

Solvent: Dry THF.

Step-by-Step Workflow:

Zincate Formation: Dissolve 2-bromo-6-methylpyridine (1.0 eq) in dry THF under Argon. Cool

to -78°C. Add n-BuLi (1.1 eq) dropwise to generate the 2-lithio species. Stir for 30 min. Add

ZnCl₂ (dry, 1.2 eq) dissolved in THF. Warm to RT to form (6-methylpyridin-2-yl)zinc chloride.

Coupling: In a separate flask, dissolve 2,6-dibromopyridine (3.0 eq) and Pd(PPh₃)₄ in THF.

Addition: Transfer the zinc reagent (Component B) via cannula into the flask containing

Component A at reflux temperature.

Workup: Reflux for 12–16 hours. Quench with saturated NH₄Cl. Extract with DCM.

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The excess 2,6-

dibromopyridine elutes first, followed by the product 6-Bromo-6'-methyl-2,2'-bipyridine.

Synthesis Visualization

2-Bromo-6-methylpyridine 1. n-BuLi, -78°C
2. ZnCl2 (6-Methyl-2-pyridyl)ZnCl

Pd(PPh3)4
THF, Reflux2,6-Dibromopyridine

(3.0 eq)

6-Bromo-6'-methyl-2,2'-bipyridine
Negishi Coupling
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Click to download full resolution via product page

Caption: Selective synthesis via Negishi cross-coupling. The use of excess 2,6-dibromopyridine

prevents the formation of the symmetric trimer.

Reactivity & Functionalization
The value of 6-bromo-6'-methyl-2,2'-bipyridine lies in its orthogonal reactivity.[1] The two

rings can be modified independently.

Functionalization of the C-Br Bond (Ring A)
The bromine atom is an excellent handle for Pd-catalyzed cross-coupling reactions, allowing

the introduction of aryl, alkynyl, or amino groups without affecting the methyl group on Ring B.

Suzuki-Miyaura: Coupling with aryl boronic acids to extend conjugation (e.g., making 6-

phenyl-6'-methyl-bpy).

Buchwald-Hartwig: Amination to create N-donor extensions.

Sonogashira: Introduction of alkynes for "click" chemistry handles.

Functionalization of the Methyl Group (Ring B)
The methyl group is benzylic-like and can be activated via radical pathways or oxidation.

Radical Bromination (NBS/AIBN): Converts the -CH₃ to -CH₂Br (bromomethyl). This allows

for S_N2 reactions with amines or thiols, useful for tethering the ligand to surfaces or

biomolecules.

SeO₂ Oxidation: Converts the -CH₃ directly to an aldehyde (-CHO) or carboxylic acid (-

COOH), enabling amide coupling.

Reactivity Flowchart
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Caption: Orthogonal functionalization pathways. Ring A (Br) reacts via Pd-catalysis; Ring B

(Me) reacts via radical/oxidative mechanisms.

Applications in Research & Drug Development
Asymmetric Catalysis
In nickel or ruthenium catalysis, the asymmetry of the ligand creates a "chiral-at-metal"

environment (if other ligands are present) or simply desymmetrizes the active site. This is

crucial for:

Reductive Cross-Electrophile Coupling: The steric bulk of the methyl group prevents catalyst

dimerization, while the bromo-side can be modified to tune the electronic density at the metal

center.

Water Oxidation: Ruthenium complexes with 6,6'-substituents show altered bite angles,

influencing the stability of high-valent Ru=O intermediates.

Supramolecular "Pincer" Precursors
This molecule is a key intermediate for synthesizing N^N^C or N^N^N pincer ligands.
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Example: The 6-bromo group can be lithiated and reacted with a phosphine or another

pyridine to create a tridentate ligand with precise steric constraints.

Metallopharmaceuticals
Bipyridine derivatives are classic intercalators for DNA. By attaching a therapeutic payload to

the "methyl" side (via -CH₂Br) and a targeting moiety to the "bromo" side (via Suzuki coupling),

this scaffold serves as a bifunctional linker for theranostic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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